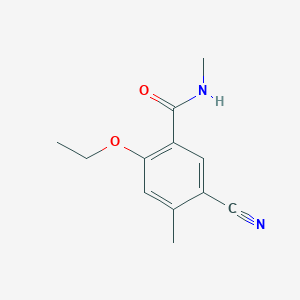










|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8](Br)[C:7]([CH3:11])=[CH:6][C:5]=1[O:12][CH2:13][CH3:14].[C-:16]#[N:17].[Na+].C(OCC)(=O)C.O>C(#N)CC.[Cu](I)I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:16]#[N:17])[C:7]([CH3:11])=[CH:6][C:5]=1[O:12][CH2:13][CH3:14] |f:1.2,^1:36,38,57,76|
|


|
Name
|
N1,4-dimethyl-5-bromo-2-ethoxybenzamide
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C1=C(C=C(C(=C1)Br)C)OCC)=O
|
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)#N
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added under a nitrogen atmosphere
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through celite
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals in the filtrate were filtered off (15.4 g)
|
|
Type
|
CUSTOM
|
|
Details
|
This filtrate was then separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
FILTRATION
|
|
Details
|
after filtering off the insoluble portion
|
|
Type
|
FILTRATION
|
|
Details
|
The obtained crystals were filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (77.64 g)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(C1=C(C=C(C(=C1)C#N)C)OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |